This compound is often sourced from chemical suppliers specializing in organic and organosilicon compounds. It falls under the category of halogenated aromatic compounds due to the presence of a bromine atom attached to an aromatic ring (the anisole moiety). Its structure includes both a bromine substituent and a silyloxy group, making it relevant for various synthetic applications.
The synthesis of 2-(t-butyldimethylsilyloxy)-4-bromoanisole typically involves the following steps:
This method allows for selective silylation at the hydroxyl group of anisole while maintaining the integrity of the bromine substituent.
The molecular structure of 2-(t-butyldimethylsilyloxy)-4-bromoanisole can be described as follows:
2-(T-Butyldimethylsilyloxy)-4-bromoanisole can participate in various chemical reactions:
The mechanism of action for reactions involving 2-(t-butyldimethylsilyloxy)-4-bromoanisole generally follows:
These mechanisms are crucial for its use in synthetic organic chemistry.
The physical and chemical properties of 2-(t-butyldimethylsilyloxy)-4-bromoanisole include:
Safety data indicates that it may be harmful if inhaled or upon skin contact, highlighting the need for careful handling.
2-(T-Butyldimethylsilyloxy)-4-bromoanisole has several scientific applications:
The systematic IUPAC name 2-(t-butyldimethylsilyloxy)-4-bromoanisole precisely defines the molecular structure by identifying: (i) the bromo substituent at the para-position (C4) relative to the methoxy group; (ii) the ortho-positioned (C2) t-butyldimethylsilyloxy ether linkage; and (iii) the parent anisole (methoxybenzene) ring. This naming follows substitutive nomenclature rules where "anisole" serves as the parent hydride, with substituents listed alphabetically (bromo before silyloxy) and locants assigned based on ring carbon numbering (OCH₃ at C1).
Alternative chemical names reflect different naming approaches:
Table 1: Systematic and Common Nomenclature of 2-(t-Butyldimethylsilyloxy)-4-bromoanisole
Nomenclature Type | Name | Context |
---|---|---|
IUPAC Systematic Name | 2-(t-Butyldimethylsilyloxy)-4-bromoanisole | Primary name following substitutive rules |
Alternative Chemical Name | (5-Bromo-2-methoxyphenoxy)-(tert-butyl)dimethylsilane | Phenol-centric numbering |
Common Synonym | 4-Bromo-2-TBS-anisole | Laboratory shorthand |
Registry Identifiers | CAS 177329-71-4, MDL MFCD11855959 | Unique database identifiers [1] [2] |
The SMILES notation CC(C)(C)Si(C)OC₁=C(C=CC(=C₁)Br)OC provides a machine-readable linear description capturing atomic connectivity: the tert-butyl-dimethylsilyl group ([Si] bonded to two methyl groups and one tert-butyl) attached via oxygen to C1 of the aromatic ring, which bears bromine at C4 and methoxy at C1 (anisole numbering) [2] [3]. This string encodes the critical ortho-relationship between the silyloxy and methoxy groups, a defining structural feature influencing steric and electronic properties.
The molecular formula C₁₃H₂₁BrO₂Si reveals key compositional features:
Table 2: Elemental Contribution to Molecular Weight
Element | Atom Count | Atomic Mass (u) | Mass Contribution (u) |
---|---|---|---|
Carbon (C) | 13 | 12.011 | 156.143 |
Hydrogen (H) | 21 | 1.008 | 21.168 |
Bromine (Br) | 1 | 79.904 | 79.904 |
Oxygen (O) | 2 | 15.999 | 31.998 |
Silicon (Si) | 1 | 28.085 | 28.085 |
Total | 38 atoms | 317.298 |
The calculated molecular weight of 317.30 g/mol (based on standard atomic masses) aligns exactly with reported values of 317.29–317.3 g/mol [1] [2]. This mass reflects significant contributions from bromine (25.2% of total mass) and silicon (8.85%), both serving as mass spectral signatures. The formula weight exceeds that of simpler bromoanisoles (e.g., 4-bromoanisole, C₇H₇BrO = 187.04 g/mol) due to the substantial TBS group (C₆H₁₅OSi⁻ = 131.27 u fragment) [4]. Computational analysis indicates key physicochemical parameters: a topological polar surface area (TPSA) of 18.46 Ų (reflecting low polarity), a calculated LogP of 4.84 (indicating high lipophilicity), and three rotatable bonds (tert-butyl and methoxy rotations) [2] [3]. These properties influence solubility behavior and chromatographic characteristics, with high LogP suggesting preferential solubility in organic solvents like dichloromethane or THF.
The documented synthesis of 2-(t-butyldimethylsilyloxy)-4-bromoanisole first appeared in late 20th-century literature as silicon-based protecting groups gained prominence in complex molecule synthesis. Early routes focused on direct silylation of commercially available 4-bromocatechol derivatives, though regioselectivity challenges prompted refinement. A foundational approach involves the selective mono-silylation of 5-bromo-2-methoxyphenol (4-bromoguaiacol) under mild basic conditions:
Synthetic Route: 5-Bromo-2-methoxyphenol + tert-butyldimethylsilyl chloride (TBSCl) → Imidazole catalyst, anhydrous DMF → 2-(t-Butyldimethylsilyloxy)-4-bromoanisole
This method, detailed in patents such as WO2009/118292 A1 (assigned to Novartis AG), achieves high yields (>99%) through controlled addition rates and moisture exclusion [5]. The electron-donating methoxy group ortho to the phenolic oxygen slightly enhances nucleophilicity at oxygen, facilitating silyl ether formation over competing aromatic substitution. Alternative pathways include:
Table 3: Evolution of Synthetic Approaches for 2-(T-Butyldimethylsilyloxy)-4-bromoanisole
Era | Primary Strategy | Key Reagents/Conditions | Reported Yield | Limitations |
---|---|---|---|---|
1980s–1990s | Direct Phenol Silylation | TBSCl, imidazole, DMF, 0–25°C | 70–85% | Moderate regioselectivity with di-functional phenols |
Late 1990s | Directed Ortho-Metalation | n-BuLi, TBS-protected anisoles, then Br₂ | 60–75% | Competing side reactions with bromine present |
Post-2000 | Optimized Monosilylation | TBSOTf, 2,6-lutidine, CH₂Cl₂, −78°C | >95% | Higher cost but superior ortho-selectivity [5] |
Patent literature reveals escalating interest since 2000, with applications in pharmaceutical intermediates—particularly kinase inhibitors and antiviral agents where substituted anisoles serve as core scaffolds. The Novartis patent (WO2009/118292) specifically claims intermediates for protein kinase inhibitors, highlighting the compound’s role in generating substituted benzofurans and benzopyrans through Pd-catalyzed coupling and cyclization sequences [5].
The utility of 2-(t-butyldimethylsilyloxy)-4-bromoanisole has expanded significantly beyond simple protection, driven by three key attributes:
This dual functionality enables sequential site-selective modifications: initial halogen-selective coupling (e.g., at C4 bromide), followed by directed ortho-functionalization after TBS deprotection or directly using the silyl-protected intermediate. For example, Fuerstner’s synthesis of bioactive polycycles employs the title compound as a coupling partner with alkenylstannanes to form terphenyl precursors [5]. The steric bulk of the TBS group can influence coupling efficiency and regioselectivity in dihalogenated systems—an effect leveraged to achieve chemoselective mono-couplings.
The compound’s role has evolved from a simple protected phenol to a strategic linchpin in convergent syntheses, particularly in fragment coupling approaches for:
Table 4: Compounds Derived from 2-(t-Butyldimethylsilyloxy)-4-bromoanisole
Compound Name | CAS Registry | Structural Relationship | Synthetic Application |
---|---|---|---|
4-Bromoanisole | 104-92-7 | Parent compound without TBS protection | Comparison of reactivity |
2-Bromo-4-[(tert-butyldimethylsilyl)oxy]benzonitrile | N/A | Nitrile substitution instead of methoxy | Pharmacophore diversification [9] |
2-Bromothiazol-4-ol | 1264034-03-8 | Heterocyclic analog | Bioisostere development [7] |
N-(Hexacosanoyloxy)succinimide | 22102-68-7 | Carboxylate derivative | Contrast in functional group reactivity [6] |
This progression reflects broader trends in synthetic methodology: the strategic integration of protecting group chemistry with transition metal catalysis to achieve molecular complexity efficiently. Contemporary research continues to explore its use in automated synthesis platforms and telescoped reaction sequences where stability and orthogonal reactivity are paramount.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3